
2,6-dimethyl-N-(3-(trifluoromethyl)phenyl)aniline
説明
2,6-dimethyl-N-(3-(trifluoromethyl)phenyl)aniline is an organic compound . It is a derivative of 3-(Trifluoromethyl)aniline, which is an aromatic amine and is a colorless liquid . The corresponding dimethylamino derivative is also known .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of 2-Methyl-3-Trifluoromethyl-Aniline involves a reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide in ethanol and concentrated HCl, which is refluxed for 24 hours .Molecular Structure Analysis
The molecular structure of similar compounds shows that they have single-bond characteristics . For example, in one studied compound, the Cl1–C17 (1.740 (2)), N2–N3 (1.375 (2)) and F2–C1 (1.336 (2)) bonds display single-bond characteristics .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For instance, the removal of ether from a pale brown liquid gives 2-methyl-3-trifluoromethyl-aniline, which solidifies on standing .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they have a specific density, melting point, boiling point, and solubility . For example, Fluometuron, a similar compound, has a density of 1.39 at 20 °C, a melting point of 163-164.5 °C, and a solubility of 110 mg/l in water at 20 °C .科学的研究の応用
Electroluminescent Materials
2,6-Dimethyl-N-(3-(trifluoromethyl)phenyl)aniline and related compounds are used in the development of novel electroluminescent materials. These materials exhibit desirable properties such as intense fluorescence emission, reversible anodic oxidation and cathodic reduction, and the ability to form stable amorphous glasses with high glass-transition temperatures. They function as excellent emitting materials in organic electroluminescent (EL) devices, capable of emitting multicolor light including white. They also serve as good host materials for emissive dopants in organic EL devices, allowing for color tuning and enhanced device performance (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Polymerization Catalysts
These compounds are integral in the synthesis of new olefin polymerization catalysts based on Nickel(II) and Palladium(II) diimine complexes. The process involves the creation of various ligands, including those incorporating 2,6-dimethyl-N-(3-(trifluoromethyl)phenyl)aniline, and the subsequent testing of these ligands for their polymerization behavior. This research is significant for the development of new materials and the understanding of polymerization properties (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).
Organic Synthesis and Crystal Structures
In organic chemistry, these aniline derivatives play a role in various synthesis processes. They have been used in the creation of novel organic compounds and have been instrumental in the study of their crystal structures. Such research contributes to the understanding of molecular arrangements, bonding, and interactions in organic compounds, which is crucial for the development of new drugs, materials, and industrial chemicals (Munno, Ghedini, & Neve, 1995).
Redox Properties and Electrochemistry
Studies have also been conducted to understand the redox properties and electrochemistry of these compounds. This includes investigations into their behavior in oxidation-reduction reactions and their stability as radical cations. Such research is vital for applications in electrochemical sensors, batteries, and other electronic devices (Speiser, Rieker, & Pons, 1983).
Photoluminescent Properties
These aniline derivatives have been studied for their photoluminescent properties. This includes the synthesis and characterization of copper(I) complexes incorporating these compounds. The study of these properties is essential for the development of new light-emitting materials, which have applications in display technology, lighting, and photonics (Manbeck, Brennessel, & Eisenberg, 2011).
Safety and Hazards
The safety data sheet of similar compounds suggests that they cause skin irritation and serious eye irritation . They may also cause an allergic skin reaction and are harmful if swallowed or inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .
将来の方向性
Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, it is expected that many novel applications of compounds like 2,6-dimethyl-N-(3-(trifluoromethyl)phenyl)aniline will be discovered in the future .
特性
IUPAC Name |
2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N/c1-10-5-3-6-11(2)14(10)19-13-8-4-7-12(9-13)15(16,17)18/h3-9,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSPXCQKHYOKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744647 | |
| Record name | 2,6-Dimethyl-N-[3-(trifluoromethyl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(3-(trifluoromethyl)phenyl)aniline | |
CAS RN |
949161-11-9 | |
| Record name | 2,6-Dimethyl-N-[3-(trifluoromethyl)phenyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949161-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-N-[3-(trifluoromethyl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




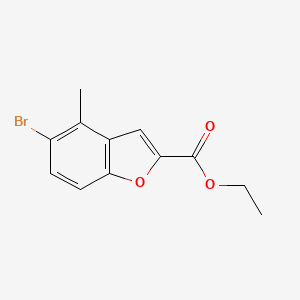
![2-(5-Chlorobenzo[b]thiophen-2-yl)ethanol](/img/structure/B1510534.png)
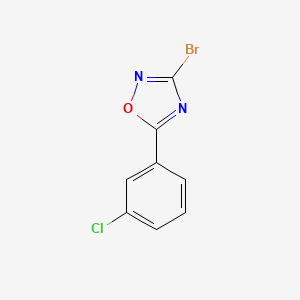
![Ethyl 2-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B1510537.png)

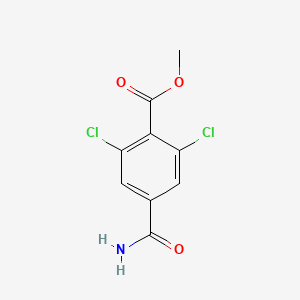

![[2,3'-Bipyridin]-5'-ylmethanamine](/img/structure/B1510565.png)
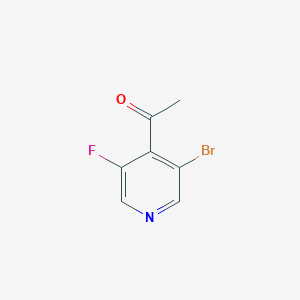

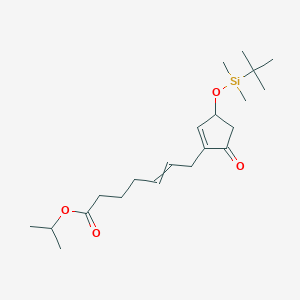

![8-(Benzyloxy)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1510583.png)